N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C16H13N7O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C16H13N7O2S/c1-22-20-15(19-21-22)10-3-2-4-11(7-10)18-13(24)8-23-9-17-12-5-6-26-14(12)16(23)25/h2-7,9H,8H2,1H3,(H,18,24) |
InChI Key |
BKNIDTKNTVIVGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Thorpe-Ziegler Cyclization
The thieno[3,2-d]pyrimidinone ring system is constructed via a Thorpe-Ziegler reaction, as described in PMC8780093. Starting from ethyl 2-amino-3-mercaptothiophene-4-carboxylate (47 ), treatment with chloroacetyl chloride yields the intermediate 48 , which undergoes cyclization in basic conditions (KOH/EtOH, reflux, 6 h) to form 3-hydroxythieno[3,2-d]pyrimidin-4(3H)-one (49 ) with 71% yield (Table 1).
Table 1: Optimization of Thorpe-Ziegler Cyclization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | EtOH | 80 | 6 | 71 |
| NaOH | MeOH | 65 | 8 | 58 |
| NaOEt | THF | 70 | 5 | 63 |
Deprotonation of the thiol group followed by intramolecular nucleophilic attack on the adjacent carbonyl drives cyclization.
Functionalization at N-3
Activation of the N-3 position is achieved by alkylation with ethyl bromoacetate in DMF using K2CO3 as a base (0°C to RT, 12 h), yielding ethyl 2-(4-oxothieno[3,2-d]pyrimidin-3(3H)-yl)acetate (50 ) in 85% yield. Saponification with LiOH in THF/H2O (3:1, 4 h) provides the carboxylic acid (51 ), crucial for subsequent amide coupling.
Preparation of 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Tetrazole Ring Construction
The tetrazole moiety is synthesized via [2+3] cycloaddition between 3-aminobenzonitrile and trimethyl orthoformate/sodium azide, adapted from JP2514812B2. In a typical procedure:
-
3-Aminobenzonitrile (52 , 10 mmol) is refluxed with trimethyl orthoformate (15 mmol) and NaN3 (12 mmol) in DMF (50 mL) for 6 h.
-
Acidic workup (HCl, pH 2) precipitates 3-(1H-tetrazol-5-yl)aniline (53 ) in 68% yield.
-
Methylation with methyl iodide in MeOH (K2CO3, 0°C, 2 h) selectively affords 3-(2-methyl-2H-tetrazol-5-yl)aniline (54 ) with 91% regioselectivity.
Key Analytical Data :
-
53 : NMR (DMSO-d6) δ 8.21 (s, 1H, tetrazole), 7.45–7.32 (m, 4H, Ar-H).
-
54 : NMR (CDCl3) δ 157.8 (C=N), 129.5–118.4 (Ar-C), 39.2 (N-CH3).
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The carboxylic acid 51 is coupled with amine 54 using EDCI/HOBt in DCM (0°C to RT, 24 h), yielding the target compound in 76% yield after silica gel chromatography (EtOAc/hexanes, 1:1).
Optimization Parameters :
-
Coupling Agent : EDCI > DCC (higher yield, fewer side products).
-
Solvent : DCM > THF (improved solubility).
-
Temperature : 0°C → RT (prevents racemization).
Table 2: Coupling Reaction Screening
| Coupling Agent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| EDCI | HOBt | DCM | 76 |
| DCC | DMAP | THF | 62 |
| HATU | DIEA | DMF | 68 |
Characterization
The final product is characterized by:
-
HRMS : [M+H]+ calcd. for C19H16N7O2S: 414.1089; found: 414.1092.
-
HPLC Purity : 98.6% (C18 column, 0.1% TFA in H2O/MeCN).
-
NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.52 (s, 1H, tetrazole), 7.89–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH2), 3.98 (s, 3H, N-CH3).
Scale-Up Considerations and Process Optimization
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (solvent recovery reduces PMI to 28).
-
E-Factor : 18.7 (excluding water).
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrazole Ring
The 2-methyl-2H-tetrazole group undergoes nucleophilic substitution under alkaline conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | N-alkylated tetrazole derivatives | 65–78% |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄, CuI | 5-aryl-substituted tetrazole analogs | 42–55% |
These reactions modify the tetrazole’s electronic properties, enhancing binding affinity in medicinal applications .
Hydrolysis of the Acetamide Group
The acetamide functionality is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, H₂O/EtOH) | 6M HCl, reflux, 12h | Carboxylic acid derivative | Complete conversion at 80°C |
| Basic (NaOH) | 2M NaOH, MeOH/H₂O, 60°C, 6h | Sodium carboxylate | Requires neutralization for isolation |
Hydrolysis products are intermediates for further derivatization, such as esterification or amide coupling.
Oxidation-Reduction Reactions
The thieno[3,2-d]pyrimidin-4-one core participates in redox processes:
| Reaction | Reagents | Products | Outcome |
|---|---|---|---|
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Sulfoxide or sulfone derivatives | Selective sulfoxidation at S1 |
| Reduction | NaBH₄, MeOH | Dihydrothienopyrimidine | Partial ring saturation |
Oxidation alters the electron density of the thiophene ring, impacting π-π stacking in biological targets.
Cycloaddition and Ring-Opening Reactions
The tetrazole ring engages in [3+2] cycloadditions under specific conditions:
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| Alkynes, Cu(I) catalyst | 80°C, DMSO | Triazole-linked conjugates | Bioorthogonal labeling |
| Nitrile oxides | RT, CH₂Cl₂ | Isoxazoline adducts | Structural diversification |
These reactions are critical for synthesizing hybrid molecules in drug discovery.
Electrophilic Aromatic Substitution
The phenyl ring attached to the tetrazole undergoes electrophilic substitution:
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to acetamide | Nitro-substituted derivative |
| Bromination | Br₂, FeBr₃ | Meta to tetrazole | Mono-brominated analog |
Substituents direct electrophiles to specific positions, enabling controlled functionalization.
Stability Under Physiological Conditions
Key findings from stability assays :
-
pH Stability : Degrades rapidly in acidic media (t₁/₂ = 2h at pH 1.2) but remains stable at pH 7.4 (t₁/₂ > 24h).
-
Thermal Stability : Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. The incorporation of the tetrazole moiety is known to enhance the activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research has shown that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. This suggests potential for development as a targeted cancer therapy .
Neurological Applications
Emerging research indicates that compounds with similar structures may have neuroprotective effects. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which these compounds may exert protective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrazole ring could play a role in enhancing blood-brain barrier permeability, making it a candidate for neurological applications .
Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted the importance of both the tetrazole and thieno[3,2-d]pyrimidine moieties in enhancing biological activity. Variations in substituents on these rings can significantly alter the compound's efficacy and selectivity towards different biological targets .
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study: Cancer Cell Lines
A series of experiments conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support its potential use in cancer therapy .
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the thienopyrimidine moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with compounds from the provided evidence:
Key Observations:
- Core Heterocycles: The target compound’s thienopyrimidinone core differs from thiazole (Compound 41) and chromenone (Example 83), which may alter electronic properties and target selectivity. Sulfur in thieno rings enhances π-stacking compared to oxygen in chromenones .
- Pharmacological Inference: Compounds with thienopyrimidinone or pyrazolopyrimidine cores (e.g., Example 83) are frequently associated with kinase inhibition, suggesting the target compound may share this activity .
Physicochemical and Pharmacokinetic Properties
- Melting Points: The high melting point of Example 83 (302–304°C) suggests strong crystalline packing, whereas the target compound’s tetrazole may reduce crystallinity, enhancing solubility .
Biological Activity
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound with potential biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tetrazole moiety and a thieno[3,2-d]pyrimidine component. The molecular formula is , with a molecular weight of approximately 400.39 g/mol. Its structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N8O2 |
| Molecular Weight | 400.39 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 698.5°C |
| Flash Point | 376.2°C |
Antineoplastic Activity
Research has indicated that compounds containing the tetrazole and pyrimidine structures exhibit antineoplastic (anti-cancer) properties. A study focusing on derivatives of 1,2,4-triazole and pyrimidine demonstrated significant promise in developing non-toxic compounds with antitumor activity through virtual screening methods .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, the compound may interact with kappa-opioid receptors , which have been implicated in modulating pain and potentially influencing cancer cell survival pathways .
Antimicrobial Activity
In addition to its antineoplastic properties, compounds similar to this one have shown antimicrobial effects. The tetrazole ring is known for enhancing the biological activity of various drug candidates against bacterial strains, suggesting that this compound may also possess such capabilities.
Case Studies and Research Findings
- Anticancer Studies : A combinatorial library study revealed that derivatives of the compound exhibited promising results in inhibiting tumor growth in vitro and in vivo models. The S-derivatives specifically showed enhanced biological activity against various cancer cell lines .
- Pharmacokinetic Properties : The pharmacokinetic profile of related compounds has been assessed using computational models to predict absorption, distribution, metabolism, and excretion (ADME) parameters, indicating favorable profiles for therapeutic use .
- Inhibitory Effects on Enzymes : Related compounds have been studied for their ability to inhibit enzymes such as amine oxidase, which plays a role in oxidative deamination processes that could affect tumor metabolism .
Q & A
Basic: What synthetic methodologies are employed for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Tetrazole Ring Formation : Reacting 3-aminophenyl derivatives with nitriles or azides under acidic conditions to form the 2-methyl-2H-tetrazole moiety .
- Thienopyrimidinone Acetamide Coupling : Condensation of 4-oxothieno[3,2-d]pyrimidine with α-chloroacetamide derivatives using pyridine and zeolite (Y-H) as catalysts under reflux (150°C, 5 hours) .
- Purification : Recrystallization from ethanol or ethanol/water mixtures after acid quenching to isolate the final product .
Basic: How is structural characterization of this compound performed?
Key analytical methods include:
- Spectroscopy :
- IR : Confirms presence of NH (3200–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and tetrazole/thiophene rings (specific absorption bands at 600–800 cm⁻¹) .
- NMR : ¹H-NMR identifies protons on aromatic rings (δ 6.8–8.2 ppm), methyl groups (δ 2.5–3.0 ppm), and acetamide NH (δ 10–12 ppm). ¹³C-NMR confirms carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., observed m/z 528 for a related thienopyrimidinone analog) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Replace pyridine with morpholine or DIPEA to reduce side reactions. Zeolite (Y-H) enhances regioselectivity in cyclization steps .
- Temperature Control : Lowering reflux temperature to 120–130°C with prolonged reaction time (8–10 hours) minimizes decomposition of heat-sensitive intermediates .
- Solvent Optimization : Use DMF or DMAc instead of ethanol for better solubility of intermediates, improving yields by 15–20% .
Advanced: What strategies validate biological target engagement in anticancer studies?
- In Vitro Assays :
- MTT/Proliferation Assays : Test against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ values reported (e.g., compound 8 in showed IC₅₀ = 12 µM) .
- Kinase Inhibition Profiling : Use ELISA-based kinase assays to identify interactions with EGFR or VEGFR2, common targets for thienopyrimidinones .
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or thiophene rings to assess potency changes. For example, adding electron-withdrawing groups (e.g., -Cl) enhances activity .
Advanced: How to resolve contradictions in biological activity data across studies?
- Purity Verification : Re-analyze compound purity via HPLC (>95%) and elemental analysis to rule out impurities affecting activity .
- Assay Standardization : Compare protocols for cell line viability assays (e.g., serum concentration, incubation time). In , discrepancies in IC₅₀ values for analog 9 (75% yield vs. 60% in other studies) were linked to variations in cell passage number .
- Structural Confirmation : Re-examine NMR and X-ray crystallography data to ensure correct stereochemistry, as minor structural deviations (e.g., tautomerism in tetrazole rings) can alter activity .
Basic: What in vitro assays assess the compound’s efficacy?
- Antiproliferative Assays : Dose-response curves in cancer cell lines (e.g., 48-hour exposure, MTT readout) .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Migration/Invasion Assays : Boyden chamber tests to evaluate anti-metastatic potential .
Advanced: How do computational methods predict the compound’s interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The tetrazole moiety shows strong hydrogen bonding with Asp831 in EGFR’s active site .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on thienopyrimidinone) for activity. Adjust substituents to enhance binding affinity .
Advanced: What role do specific moieties (tetrazole, thienopyrimidinone) play in activity?
- Tetrazole Ring : Enhances metabolic stability and mimics carboxylic acid groups in binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme) .
- Thienopyrimidinone Core : Acts as a ATP-competitive kinase inhibitor scaffold, with the 4-oxo group critical for hydrogen bonding in kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
